4-[(4-Methylbenzyl)oxy]benzoyl chloride
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Overview
Description
4-[(4-Methylbenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a specialty product that is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 4-methylbenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester linkage . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-[(4-Methylbenzyl)oxy]benzoic acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Esterification: Alcohols and a catalytic amount of acid, such as sulfuric acid, are used to facilitate the reaction.
Major Products
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Hydrolysis: The major product is 4-[(4-Methylbenzyl)oxy]benzoic acid.
Esterification: The major products are esters of 4-[(4-Methylbenzyl)oxy]benzoic acid.
Scientific Research Applications
4-[(4-Methylbenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This reactivity is due to the presence of the electron-withdrawing chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a methylbenzyl group.
4-Fluorobenzoyl Chloride: Contains a fluorine atom instead of a methylbenzyl group.
4-Methylbenzoyl Chloride: Similar but lacks the oxy linkage to the benzyl group.
Uniqueness
4-[(4-Methylbenzyl)oxy]benzoyl chloride is unique due to the presence of the 4-methylbenzyl group, which can impart different steric and electronic properties compared to other benzoyl chlorides . This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDRZQPMLLING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554792 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-55-5 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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